molecular formula C7H10ClN3O2 B2892366 1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride CAS No. 100032-76-6

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride

Cat. No.: B2892366
CAS No.: 100032-76-6
M. Wt: 203.63
InChI Key: CXNLYIUEYAZYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10ClN3O2 It is a derivative of hydrazine, characterized by the presence of a nitro group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride typically involves the reaction of 4-methyl-2-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride and hydrochloric acid.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming hydrazones and other derivatives.

Common Reagents and Conditions

    Reduction: Tin(II) chloride and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Hydrazine hydrate is used for nucleophilic substitution reactions.

Major Products Formed

    Reduction: The major product is 1-(4-Methyl-2-aminophenyl)hydrazine hydrochloride.

    Substitution: Various hydrazone derivatives can be formed depending on the electrophile used in the reaction.

Scientific Research Applications

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine and nitro functional groups. The hydrazine moiety can form hydrazones with carbonyl compounds, while the nitro group can undergo reduction to form amino derivatives. These interactions can modulate biological pathways and exhibit pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenylhydrazine hydrochloride
  • 2-Nitrophenylhydrazine
  • 1-(2-Nitrophenyl)hydrazine

Comparison

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride is unique due to the presence of both a methyl group and a nitro group on the phenyl ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For example, the methyl group can enhance the compound’s lipophilicity, potentially affecting its pharmacokinetics and bioavailability.

Biological Activity

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride, a derivative of 4-methyl-2-nitrophenylhydrazine, is a compound of interest due to its potential biological activities. Hydrazine derivatives have been widely studied for their pharmacological properties, including anticancer, antibacterial, and antioxidant effects. This article reviews the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group attached to a nitrophenyl moiety. The molecular formula is C7H9N3O2C_7H_9N_3O_2, and it has a molecular weight of approximately 169.17 g/mol. The presence of the nitro group significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that hydrazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 1-(4-Methyl-2-nitrophenyl)hydrazine can induce apoptosis in cancer cells by disrupting cellular processes and promoting cell cycle arrest.

Case Study:
In a study examining the effects of hydrazine derivatives on MCF-7 breast cancer cells, it was found that increasing concentrations led to a marked decrease in cell viability, with IC50 values indicating potent anticancer activity (IC50 = 225 µM for related compounds) .

2. Antibacterial Activity

Hydrazine derivatives have also been investigated for their antibacterial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Data Table: Antibacterial Efficacy of Hydrazine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

3. Antioxidant Activity

The antioxidant potential of hydrazine derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress in cells.

Research Findings:
Studies have demonstrated that certain hydrazine derivatives exhibit significant antioxidant activity comparable to standard antioxidants like ascorbic acid, effectively reducing oxidative damage in cellular models .

The biological activities of this compound are attributed to its ability to interact with various biomolecules. Its mechanism may involve:

  • Reactive Oxygen Species (ROS) Modulation: The compound may alter ROS levels, impacting cell survival and proliferation.
  • Enzyme Inhibition: It can inhibit specific enzymes involved in cancer progression or bacterial metabolism.
  • Apoptosis Induction: By activating apoptotic pathways, it can lead to programmed cell death in cancer cells.

Properties

IUPAC Name

(4-methyl-2-nitrophenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c1-5-2-3-6(9-8)7(4-5)10(11)12;/h2-4,9H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNLYIUEYAZYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The commercially available 4-methyl-2-nitro-phenylamine (40 g, 0.23 mol) was dissolved in 12N-hydrochloric acid (100 mL), to which sodium nitrite (16 g, 0.23 mol) dissolved in water (50 mL) was slowly added in drops at 0° C. The reaction mixture was stirred for 30 min at 0° C. After lowering the temperature of the reaction mixture to 0° C., tin (II) chloride (132 g, 0.70 mol) dissolved in 100 mL of 12N-hydrochloric acid was slowly added in drops thereto. The reaction mixture was stirred for 3 h at 0° C. to room temperature. The resulting yellow solid was filtered, washed with a small amount of 6N—HCl, and dried to give the title compound (30 g, Yield 63%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.